molecular formula C18H13N5O7 B1261327 QSY35 succinimidyl ester

QSY35 succinimidyl ester

Cat. No. B1261327
M. Wt: 411.3 g/mol
InChI Key: GMRIOMQGYOXUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

QSY35 succinimidyl ester is a pyrrolidinone. It has a role as a fluorochrome.

Scientific Research Applications

1. Chemical Synthesis and Modification

QSY35 succinimidyl ester is involved in the chemical synthesis and surface modification processes. One study discusses the in situ formation of N-trifluoroacetoxy succinimidyl (TFA-NHS) and its application in forming succinimidyl esters. This method provides N-trifluoroacetyl and N-maleoyl amino acid succinimidyl esters from various amino acids using a one-pot, high-yielding protocol (Leonard & Bruncková, 2011). Similarly, the transformation of carboxyl-terminated alkyl chains into succinimidyl ester-terminated chains on a hydrogenated porous silicon surface was investigated, optimizing reaction conditions for pure succinimidyl ester-terminated surfaces (Sam et al., 2010).

2. Protein and Peptide Labeling

QSY35 succinimidyl ester plays a crucial role in protein and peptide labeling. A study demonstrates the use of an ionic liquid reagent bearing a succinimidyl activated ester for modifying lysozyme while retaining its structure and function (Camplo et al., 2011). Another research outlines the preparation of peptide-conjugated quantum dots for tumor vasculature-targeted imaging, utilizing a succinimidyl ester as a linker (Cai & Chen, 2008).

3. Analytical Chemistry and Biomolecule Detection

The application of QSY35 succinimidyl ester extends to analytical chemistry and biomolecule detection. A study discusses the hydrolysis kinetics of a succinimidyl ester dye, crucial for analytical techniques like microchip capillary electrophoresis with laser-induced fluorescence detection (Stockton et al., 2013). Also, novel ester-functionalized polypyrrole-silica nanoparticles were synthesized for the covalent attachment of proteins, indicating their potential as bioadsorbents and for visual diagnostic assays (Azioune et al., 2004).

properties

Product Name

QSY35 succinimidyl ester

Molecular Formula

C18H13N5O7

Molecular Weight

411.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetate

InChI

InChI=1S/C18H13N5O7/c24-14-7-8-15(25)22(14)29-16(26)9-10-1-3-11(4-2-10)19-12-5-6-13(23(27)28)18-17(12)20-30-21-18/h1-6,19H,7-9H2

InChI Key

GMRIOMQGYOXUCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)NC3=CC=C(C4=NON=C34)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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